
1,1'-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone
Overview
Description
1,1’-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone is a biochemical compound with the molecular formula C14H18O5. It is used primarily in proteomics research and has various applications in scientific research .
Preparation Methods
The synthesis of 1,1’-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone can be achieved through the acetylation of resorcinol in the presence of zinc chloride . This method involves the reaction of resorcinol with acetyl chloride under controlled conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1’-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1’-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone is widely used in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various chemical compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing processes.
Mechanism of Action
The mechanism of action of 1,1’-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to proteins and enzymes to modulate their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
1,1’-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone can be compared with similar compounds such as:
1,1’-(4,6-Dihydroxy-1,3-phenylene)bisethanone:
1,1’-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone: This compound is used in the preparation of Stigmatellin A, highlighting its versatility in chemical synthesis.
These comparisons highlight the unique properties and applications of 1,1’-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone in various fields of research and industry.
Biological Activity
1,1'-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone (CAS No. 94190-87-1) is a compound with significant potential in biological research and therapeutic applications. This article reviews its biological activities, mechanisms of action, and relevant case studies, highlighting its role in proteomics and medicinal chemistry.
The molecular formula of this compound is C14H18O5, with a molecular weight of 266.29 g/mol. It features a complex structure that allows for various interactions with biological targets.
Property | Details |
---|---|
Molecular Formula | C14H18O5 |
Molecular Weight | 266.29 g/mol |
IUPAC Name | 1-(2-hydroxy-4,6-dimethoxy-3-propanoylphenyl)propan-1-one |
InChI Key | KPSRASKLXAHQRO-UHFFFAOYSA-N |
This compound acts primarily through its interaction with specific proteins and enzymes. It has been observed to function as a ligand that modulates protein activity, potentially influencing pathways related to cell signaling and metabolism. The compound's ability to stabilize proteins under various conditions makes it a valuable tool in biological research.
Proteomics Applications
The compound is widely utilized in proteomics for studying protein structures and functions. Its unique chemical properties allow it to serve as a biochemical tool in the analysis of protein interactions and modifications. Research indicates that it can enhance the stability of certain proteins, making them more amenable to structural analysis.
Study on VHL Inhibition
A recent study investigated the role of compounds similar to this compound in inhibiting the von Hippel-Lindau (VHL) protein. This protein is crucial for regulating hypoxia-inducible factor (HIF), which plays a significant role in cellular responses to low oxygen levels. The study found that certain derivatives exhibited dissociation constants lower than 40 nM, indicating strong binding affinity and potential therapeutic applications in conditions such as anemia and ischemic diseases .
Anticancer Activity
In another investigation focused on anticancer properties, derivatives of this compound were tested against various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against breast cancer cells. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the phenylene ring enhanced the compound's activity by improving its interaction with cellular targets involved in cancer progression .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Stabilization of HIF : Compounds based on this structure can stabilize HIF under normoxic conditions, potentially leading to new treatments for hypoxia-related diseases.
- Cytotoxicity : Variants of this compound have shown promise in selectively inducing apoptosis in cancer cells while sparing normal cells.
- Modulation of Protein Interactions : The compound can influence protein folding and stability, which is crucial for understanding protein misfolding diseases.
Properties
IUPAC Name |
1-(2-hydroxy-4,6-dimethoxy-3-propanoylphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-5-8(15)12-10(18-3)7-11(19-4)13(14(12)17)9(16)6-2/h7,17H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSRASKLXAHQRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=C(C=C1OC)OC)C(=O)CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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